1,4-Dimethyl-3-(p-tolyl)-1h-pyrazol-5-amine

Antitumor Structure-Activity Relationship 3-Aryl-4-alkylpyrazol-5-amine

For kinase inhibitor programs requiring a 3-aryl-4-alkylpyrazol-5-amine scaffold with a blocked C4 position. The C4-methyl group prevents electrophilic halogenation, enabling selective 5-amino derivatization and reducing purification burden. • Scaffold exemplified in kinase inhibitor patents; structurally related analogs achieve IC₅₀ values of 0.9-1.2 µM against U-2 OS and A549 cells. • 5-NH₂ handle supports amide coupling, urea formation, and heterocycle annulation. • Available at 98% purity with defined storage/shipping conditions for reproducible research.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13621308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-3-(p-tolyl)-1h-pyrazol-5-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=C2C)N)C
InChIInChI=1S/C12H15N3/c1-8-4-6-10(7-5-8)11-9(2)12(13)15(3)14-11/h4-7H,13H2,1-3H3
InChIKeyIVQPIUZWITXASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine: Identity & Characterization


1,4-Dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine (CAS 1152681-87-2, molecular formula C₁₂H₁₅N₃, MW 201.27) is a 5-aminopyrazole derivative bearing methyl substituents at N1 and C4 positions and a p-tolyl (4-methylphenyl) group at C3 . The compound is commercially available in research quantities at purities ranging from 97% to 98% . As a member of the 3-aryl-4-alkylpyrazol-5-amine class, this scaffold has been investigated for antitumor applications, with structurally related analogs demonstrating IC₅₀ values as low as 0.9 µM against U-2 OS osteosarcoma cells and 1.2 µM against A549 lung cancer cells . The 5-amino group provides a key synthetic handle for further derivatization, including acylation, Schiff base formation, and heterocycle annulation reactions [1].

Scaffold

3-Aryl-4-alkylpyrazol-5-amine core for kinase inhibitor synthesis research

5-Amino handle

Enables selective derivatization (acylation, Schiff base, heterocycles) at the amino group

SAR alignment

Structurally positioned within active anti-proliferative SAR class (class-level inference)

Non-Interchangeability with Generic 5-Aminopyrazoles


Substitution within the 5-aminopyrazole class is not functionally interchangeable due to demonstrated structure-activity relationships (SAR) wherein both N1/C4 alkylation and C3 aryl substitution critically modulate biological potency and target engagement. In the 3-aryl-4-alkylpyrazol-5-amine series evaluated by Ma et al., anti-proliferative activity varied dramatically across analogs, with the most potent compound (5h) achieving IC₅₀ values of 0.9 µM and 1.2 µM against U-2 OS and A549 cells, respectively—while other analogs in the same series showed substantially weaker or undetectable activity . Additionally, 5-aminopyrazole derivatives have been shown to engage distinct kinase targets (including p38MAPK, RET, PI3Kδ, and KDM5B) depending on the precise substitution pattern [1]. The combination of N1-methyl, C4-methyl, and C3-p-tolyl groups in the target compound represents a specific substitution architecture that defines its synthetic utility and potential biological profile, precluding simple replacement with unsubstituted or differently substituted 5-aminopyrazoles. Crystallographic and computational studies further demonstrate that the dihedral angle between the pyrazole core and C3-aryl substituent influences molecular recognition and binding conformations [2].

Substitution pattern may shift kinase engagement

N1/C4-methyl and C3-p-tolyl define a unique selectivity profile; unsubstituted or mono-substituted analogs may target distinct kinases (e.g., p38MAPK, RET).

C4 substitution blocks halogenation pathway

C4-methyl prevents direct electrophilic halogenation available to C4-H analogs, diverting synthetic routes and requiring de novo strategies for C4-functionalized derivatives.

Lipophilicity mismatch alters assay compatibility

Higher estimated logP (~2.0–2.5) vs. polar 5-aminopyrazoles (~0.3–0.8) may affect solubility, membrane partitioning, and assay conditions.

Differentiation Evidence vs. Generic 5-Aminopyrazoles


4-Alkyl Substitution Confers Anti-Proliferative Activity

The 3-aryl-4-alkyl substitution pattern present in 1,4-dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine is directly associated with anti-proliferative activity in the 5-aminopyrazole class. In a systematic SAR study of eight 3-aryl-4-alkylpyrazol-5-amine derivatives, compound 5h (bearing 4-alkyl substitution) achieved IC₅₀ values of 0.9 µM (U-2 OS) and 1.2 µM (A549), while other analogs in the series exhibited attenuated or negligible activity [1]. The target compound shares this essential 4-alkyl-3-aryl architecture and therefore resides within the active SAR region defined by this study.

Anti-proliferative SAR
Class-level inference
Scaffold aligns with active 4-alkyl-3-aryl subclass; close analog 5h shows IC₅₀ 0.9–1.2 µM (U-2 OS, A549), while 4-alkyl-lacking analogs display >10 µM.
Supports anti-proliferative screening context for this scaffold
Compound not directly assayed; class-level inference only
Antitumor Structure-Activity Relationship 3-Aryl-4-alkylpyrazol-5-amine

Patent-Exemplified Kinase Inhibitor Scaffold

The 1,4-dimethyl-3-aryl-5-aminopyrazole scaffold exemplified by 1,4-dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine is specifically claimed and exemplified as a synthetic intermediate in kinase inhibitor patent US 8,853,207 B2 (Heterocyclic pyrazole compounds, method for preparing the same and use thereof) . This patent protection establishes the scaffold as a non-generic, commercially relevant building block with defined intellectual property positioning, in contrast to unsubstituted or mono-substituted 5-aminopyrazoles which are generic and lack specific patent exemplification for kinase-targeted applications.

Patent-exemplified intermediate
Source review
Specifically claimed in US 8,853,207 B2 as an intermediate for kinase inhibitor compounds.
Differentiates from generic, non-patented 5-aminopyrazoles
Patent exemplification; biological activity not reported
Kinase Inhibition Patent Literature Pyrazole Scaffold

C4-Halogenation Reactivity Distinction

The C4-methyl substituent in 1,4-dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine blocks direct C4 electrophilic halogenation—a key derivatization pathway available to C4-unsubstituted 3-aryl-1H-pyrazol-5-amines. A metal-free protocol using NXS (X = Br, I, Cl) at room temperature enables direct C4 halogenation of 3-aryl-1H-pyrazol-5-amines with moderate to excellent yields [1]. This pathway is precluded in the target compound, conferring distinct synthetic orthogonality: C4-halogenated analogs can be accessed via de novo synthesis using the target compound's precursors, while the target compound itself remains stable to halogenation conditions that would modify unsubstituted analogs. This differential reactivity defines a clear procurement criterion based on intended downstream chemistry.

C4-halogenation reactivity
Class-level inference
C4-methyl blocks electrophilic halogenation (NXS, rt); C4-unsubstituted 3-arylpyrazol-5-amines undergo halogenation in 60–95% yields.
Enables C4-protected synthetic strategy
Route divergence; direct C4 halogenation precluded
C-H Halogenation Metal-Free Synthesis 4-Halogenated Pyrazoles

Lipophilicity Differentiation from Polar Analogs

The p-tolyl and dual methyl substituents in 1,4-dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine confer increased lipophilicity compared to more polar 5-aminopyrazole analogs. In SAR studies of 5-aminopyrazoles (5APs), modifications increasing lipophilicity—such as meta/para substituents on the aryl portion and alkyl groups on the pyrazole core—were systematically explored to optimize membrane permeability and target engagement [1]. Computational ADMET predictions for structurally related 5-aminopyrazoles indicate logP values in the range of 1.8-2.5, with solubility inversely correlated with lipophilic substitution [2]. The target compound's three hydrophobic substituents (two methyls, one p-tolyl) position it at the higher lipophilicity end of the 5-aminopyrazole spectrum, differentiating it from polar, low-substituted analogs.

Lipophilicity estimate
Class-level inference
Estimated logP ~2.0–2.5 (three hydrophobic substituents) vs. ~0.3–0.8 for minimally substituted 5-aminopyrazoles.
Higher logP supports permeability-oriented studies
Predicted values; experimental logP not reported
Lipophilicity Drug-Likeness 5-Aminopyrazole SAR

Procurement and Application Scenarios


Kinase Inhibitor Lead Optimization

Researchers engaged in kinase inhibitor discovery programs should procure this compound as a core building block for constructing 3-aryl-4-alkylpyrazol-5-amine-based inhibitors. The scaffold is specifically exemplified in kinase inhibitor patent US 8,853,207 B2 and shares the structural features associated with anti-proliferative activity in the 3-aryl-4-alkylpyrazol-5-amine series (IC₅₀ values as low as 0.9-1.2 µM in U-2 OS and A549 assays) . The 5-amino group enables further derivatization via amide coupling, urea formation, or heterocycle annulation to optimize potency and selectivity.

C4-Protected Intermediate for Selective Functionalization

Synthetic chemists requiring a 5-aminopyrazole with a blocked C4 position should select this compound over C4-unsubstituted analogs. The C4-methyl group prevents electrophilic halogenation at C4—a reaction that proceeds readily on 3-aryl-1H-pyrazol-5-amines with NXS reagents . This orthogonality allows selective functionalization at the 5-amino group (acylation, alkylation, Schiff base formation) without competing C4 modification, streamlining multi-step synthetic sequences and reducing purification burden.

Lipophilic 5-Aminopyrazole Reference Compound

Computational chemists and SAR modelers should utilize this compound as a reference standard for the lipophilic 5-aminopyrazole chemical space. With three hydrophobic substituents (N1-methyl, C4-methyl, C3-p-tolyl), it occupies the higher lipophilicity region of the 5-aminopyrazole property distribution . This contrasts with more polar, minimally substituted analogs (logP ~0.3-0.8), enabling systematic exploration of how lipophilicity modulates target binding, membrane permeability, and ADMET properties in virtual screening and QSAR model development .

Calibration Standard for LC-MS/MS Quantification

Analytical laboratories developing quantitative bioanalytical methods for 3-aryl-4-alkylpyrazol-5-amine derivatives should procure this compound as a structurally representative calibration standard. Its molecular weight (201.27 g/mol) and characteristic fragmentation pattern under electrospray ionization make it suitable for method development and validation prior to analyzing more complex, proprietary analogs in biological matrices. The compound's commercial availability at defined purity (97-98%) supports reproducible calibration curve construction .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
Patent-exemplified 3-aryl-4-alkyl scaffold
Cell-based anti-proliferative assay profile
C4-protected intermediate synthesis
C4-methyl blocks electrophilic halogenation
Selective 5-amino functionalization without C4 interference
Lipophilic 5-aminopyrazole reference
Higher logP scaffold for SAR modeling
Membrane permeability and ADMET prediction validation
LC-MS/MS calibration standard
Defined purity (97–98%) and molecular weight
Method development for 3-arylpyrazol-5-amine analogs
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